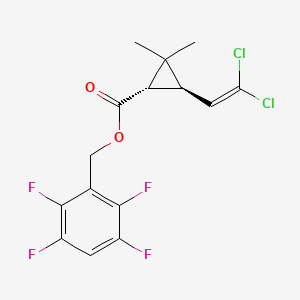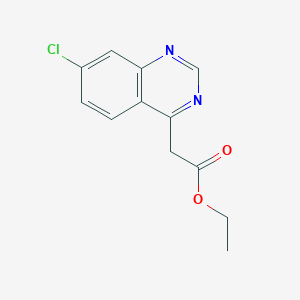
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid is an organic compound that features both a trifluoromethyl group and a benzyloxycarbonylamino group. These functional groups are often found in compounds with significant biological or chemical activity, making this compound potentially interesting for various applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid typically involves multiple steps:
Starting Materials: The synthesis might start with a hexenoic acid derivative.
Introduction of Trifluoromethyl Group: This can be achieved through the use of reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group can be introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bond in the hexenoic acid moiety.
Reduction: Reduction reactions could target the carbonyl group or the double bond.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical precursor, the compound might interact with specific enzymes or receptors in the body. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which could affect their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hexanoic acid: Similar but without the double bond.
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)pent-5-enoic acid: Similar but with a shorter carbon chain.
Uniqueness
The presence of both the trifluoromethyl group and the benzyloxycarbonylamino group in 2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid makes it unique, potentially offering a combination of properties not found in other compounds.
Propriétés
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-2-3-9-14(12(20)21,15(16,17)18)19-13(22)23-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHUZKQOWFUNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
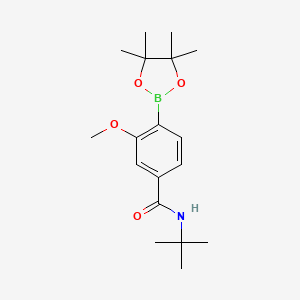
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
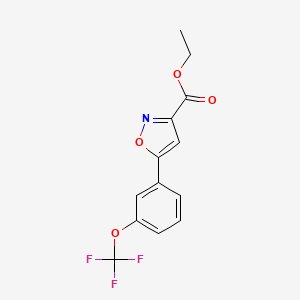
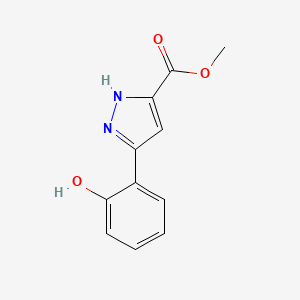
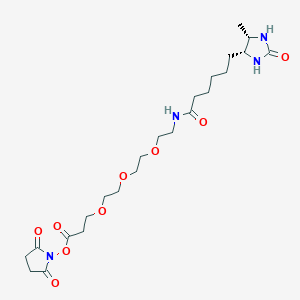
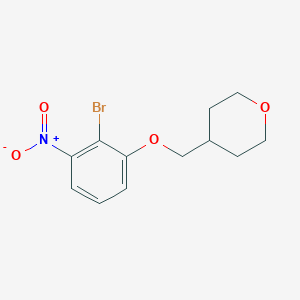
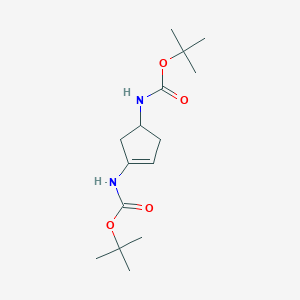

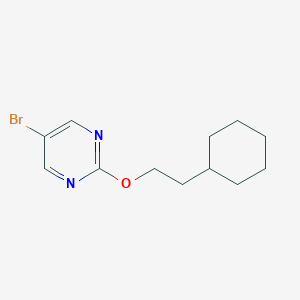
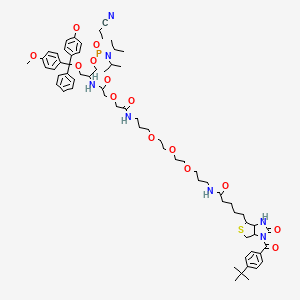
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
